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Mechanism of Action

Ensitrelvir is an oral antiviral agent that functions as a non-covalent inhibitor of the SARS-CoV-2 3C-like
(3CL) protease [1] [2]. The 3CL protease, also known as the main protease (Mpro), is an enzyme essential
for viral replication. It cleaves the viral polyproteins into functional non-structural proteins. By selectively

inhibiting this protease, ensitrelvir suppresses viral replication [2] [3].

The drug's non-covalent binding mechanism differentiates it from some other protease inhibitors and

contributes to its potent activity across various SARS-CoV-2 variants [4].

Summary of Clinical Trial Efficacy

The table below summarizes key efficacy data from recent ensitrelvir clinical trials.

Trial /| Study Name Phase Patient Population Primary Endpoint(s) Key Efficacy Findings

| SCORPIO-HR [5] | Phase 3 | Non-hospitalized adults with mild-to-moderate COVID-19 (symptom onset
<5 days) | Time to sustained resolution of 15 symptoms through Day 29 | « Mean time to symptom
resolution: 12.5 days (Ens) vs 13.1 days (Pbo); difference -0.6 days (p=0.14) « Antiviral effect: Greater
reduction in LS mean RNA on Day 4 vs Pbo (diff: -0.72 log10 copies/mL) | | SCORPIO-PEP [2] [3] | Phase

3 | Household contacts of COVID-19 patients (post-exposure prophylaxis) | Incidence of symptomatic
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COVID-19 at Day 10 | * 67% relative risk reduction vs placebo (2.9% vs 9.0%; RR 0.33, p<0.0001) | |
PLATCOV [6] [7] | Phase 2 | Low-risk outpatients with early symptomatic COVID-19 | Oropharyngeal viral
clearance rate (Day 0-5) | * 82% faster viral clearance vs no study drug ¢ Viral clearance was 16% slower
than ritonavir-boosted nirmatrelvir | | Real-World Study (Hospitalized) [1] | Observational | Hospitalized
patients (average age ~76 years) | All-cause mortality at Day 28 | « Day 28 mortality: 1.9% (Ens) vs 5.9%
(Remdesivir); HR 0.32 (95% CI 0.09-1.07) |

Detailed Experimental Protocols

Treatment of Mild-to-Moderate COVID-19 (SCORPIO-HR Trial
Protocol)

This protocol is designed to evaluate the efficacy of ensitrelvir in alleviating symptoms and reducing viral

load in outpatients.

¢ Study Design: Global, randomized, double-blind, placebo-controlled trial [5].
e Population: Adults with mild-to-moderate COVID-19, within 5 days of symptom onset [5].
¢ Intervention:

o Day 1: Oral ensitrelvir 375 mg (loading dose).

o Days 2-5: Oral ensitrelvir 125 mg once dalily.

o Control: Blinded matching placebo [5].

¢ Key Endpoint Assessment:

o Symptom Resolution: Participants recorded the presence/absence of 15 COVID-19
symptoms in a daily diary. The primary endpoint was the time to sustained resolution (for =48
hours) of all symptoms through Day 29 [5].

o Virologic Efficacy: Nasopharyngeal swabs were collected to quantify SARS-CoV-2 RNA levels
(log10 copies/mL) and for viral culture. The change from baseline to Day 4 was a key virologic
endpoint [5].

o Statistical Analysis: The primary analysis used a stratified Cox proportional hazards model for the
time-to-event endpoint. The restricted mean time to event was also calculated [5].

Prevention of Long COVID (Ongoing Trial Protocol)
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This decentralized trial investigates ensitrelvir's potential to prevent the persistent symptoms of Long
COVID.

¢ Study Design: Multi-center, randomized, double-blind, placebo-controlled trial using a decentralized
design [4].
¢ Population: Adults with mild COVID-19, randomized within 72 hours of symptom onset. Patients at
high risk for severe disease are excluded [4].
¢ Intervention:
o Ensitrelvir group: 375 mg on day 1, then 125 mg once daily on days 2-5.
o Control group: Matching placebo [4].
¢ Key Endpoint Assessment:
o Primary Endpoint: The proportion of patients with specific persistent symptoms, defined as:
= Fatigue, shortness of breath, difficulty breathing, or disturbances in smell/taste present at
both 1 and 3 months post-treatment; OR
= Difficulty concentrating/thinking, reasoning/solving problems, or memory loss at 3
months post-treatment [4].
o Tools: Symptoms are tracked using the standardized Post-COVID Conditions (PCC)
guestionnaire via an electronic patient-reported outcome system [4].
e Sample Size: The target enrollment is 2,000 participants [4].

Visualizing Trial Workflows

The following diagram illustrates the workflow for a typical ensitrelvir treatment trial, integrating key

elements from the protocols described above.
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Safety and Tolerability Profile
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A meta-analysis of six randomized controlled trials concluded that while ensitrelvir effectively reduces viral

load, its safety profile requires careful consideration [8].

e Common Laboratory Abnormalities: The drug is significantly associated with transient, mild-to-
moderate decreases in high-density lipoprotein (HDL) cholesterol and increases in blood
triglycerides [4] [8]. These changes typically reverse after treatment completion.

e Common Adverse Events: The incidence of any treatment-emergent adverse events (TEAES) was
similar between ensitrelvir (61.5%) and placebo (60.6%) in the SCORPIO-HR trial [5]. Other reported
events include headache and diarrhea [8].

e Overall Safety: No treatment-related serious adverse events or deaths were reported in the large
Phase 3 trials [5] [2]. Ensitrelvir was generally well-tolerated, with an adverse event profile similar to
placebo in the SCORPIO-PEP and SCORPIO-HR studies [5] [2].

Application Notes for Researchers

e Strategic Positioning: Ensitrelvir's primary differentiation lies in its potent antiviral activity, once-
daily dosing without a ritonavir booster, and emerging data in post-exposure prophylaxis [6] [2]
[3]. This makes it a strong candidate for populations where drug-drug interactions are a concern with
ritonavir-boosted regimens.

e Considerations for Clinical Trial Design:

o Endpoint Selection: For treatment studies in mild populations, symptom-based endpoints may
show modest benefits. Virologic endpoints (viral RNA, culture) are often more sensitive and
consistently demonstrate drug effect [5] [6].

o Population Timing: Enroliment within 72 hours of symptom onset is critical for maximizing
efficacy, especially for endpoints related to symptom resolution and Long COVID prevention [4].

o Safety Monitoring: Protocols should include frequent monitoring of lipid panels (HDL,
triglycerides) before, during, and after treatment [8].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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